molecular formula C8H9NO3S B1588385 Ethyl 2-acetylthiazole-4-carboxylate CAS No. 160060-21-9

Ethyl 2-acetylthiazole-4-carboxylate

Cat. No. B1588385
M. Wt: 199.23 g/mol
InChI Key: WBRRJINEWZWGLJ-UHFFFAOYSA-N
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Description

Ethyl 2-acetylthiazole-4-carboxylate is a chemical compound with the molecular formula C8H9NO3S . It has a molecular weight of 199.23 . The IUPAC name for this compound is ethyl 2-acetyl-1,3-thiazole-4-carboxylate .


Molecular Structure Analysis

The InChI code for Ethyl 2-acetylthiazole-4-carboxylate is 1S/C8H9NO3S/c1-3-12-8(11)6-4-13-7(9-6)5(2)10/h4H,3H2,1-2H3 . This code provides a standard way to encode the compound’s molecular structure.


Physical And Chemical Properties Analysis

Ethyl 2-acetylthiazole-4-carboxylate is a solid at room temperature . It has a boiling point of 310.6±34.0C at 760 mmHg and a melting point of 68-69C .

Scientific Research Applications

Chemical Synthesis

Ethyl 2-acetylthiazole-4-carboxylate is utilized in various chemical synthesis processes. For instance, acylation of its derivatives has been explored to produce different acetyl(arylsulfonyl)amino derivatives and esters. This compound serves as a starting point in the synthesis of compounds with potential biological activities, such as 2-dimethylaminoformimino- and 2-chlorobenzenesulfonylureido derivatives (Dovlatyan, Eliazyan, Pivazyan, Kazaryan, & Engoyan, 2004).

Enzymatic Kinetic Resolution

Ethyl 2-acetylthiazole-4-carboxylate is also involved in enzymatic kinetic resolution processes. For instance, it has been used as an intermediate in the production of certain pharmaceuticals, undergoing lipase-catalyzed transesterification reactions to yield specific enantiomers with high enantiomeric ratios and acceptable chemical yields (Kasture, Varma, Kalkote, Nene, & Kulkarni, 2005).

Biological Occurrence and Potential Coenzyme Role

Interestingly, 2-acetylthiazole-4-carboxylic acid, closely related to ethyl 2-acetylthiazole-4-carboxylate, has been identified in a wide range of organisms, including eukaryotes, archaebacteria, and eubacteria. Due to its widespread occurrence and specific chemical structure, it's proposed to be a previously undescribed coenzyme (White, 1990).

Synthesis of Chiral Compounds

The compound is also used in the synthesis of chiral 2-aminoalkyloxazole-4-carboxylates from isoxazol-5(2H)-ones. This process involves N-acylation and irradiation steps to produce these chiral compounds, which are important in various chemical and pharmaceutical applications (Cox, Prager, Svensson, & Taylor, 2003).

Applications in Antitumor Activity

Ethyl 2-substituted-aminothiazole-4-carboxylate analogs, closely related to ethyl 2-acetylthiazole-4-carboxylate, have been synthesized and tested for in vitro antitumor activity. Some of these analogs have shown potential anticancer activity against various human tumor cell lines, highlighting the significance of this compound in developing new therapeutic agents (El-Subbagh, Abadi, & Lehmann, 1999).

Safety And Hazards

The compound is labeled with the GHS07 pictogram, indicating that it is harmful . The hazard statement H302 is associated with it, which means it is harmful if swallowed . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray and using only outdoors or in a well-ventilated area .

properties

IUPAC Name

ethyl 2-acetyl-1,3-thiazole-4-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H9NO3S/c1-3-12-8(11)6-4-13-7(9-6)5(2)10/h4H,3H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WBRRJINEWZWGLJ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1=CSC(=N1)C(=O)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H9NO3S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70433760
Record name Ethyl 2-acetyl-1,3-thiazole-4-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70433760
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

199.23 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Ethyl 2-acetylthiazole-4-carboxylate

CAS RN

160060-21-9
Record name Ethyl 2-acetyl-1,3-thiazole-4-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70433760
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
5
Citations
S Kumara, R Aggarwal - Organic Chemistry, 2018 - academia.edu
… Ethyl 2-acetylthiazole-4-carboxylate (4a): mp 65-67 oC (lit mp 68 oC)14; yield 62%; IR (cm-1): 1728 (CO, ester), 1695 (CO, acetyl); 1H NMR (300 MHz, CDCl3, δ): 1.45 (t, 3H, J 7.2 Hz), …
Number of citations: 2 www.academia.edu
KC Nicolaou, DH Dethe, GYC Leung… - Chemistry–An Asian …, 2008 - Wiley Online Library
… Condensation of the latter compound with α-bromoketone 94 (prepared by bromination of ethyl 2-acetylthiazole-4-carboxylate 4d under Br 2 /AcOH conditions) in the presence of …
Number of citations: 77 onlinelibrary.wiley.com
SP Shankar, M Jagodzinska, L Malpezzi… - Organic & …, 2013 - pubs.rsc.org
Tubulysins are cytotoxic natural products with promising anti-cancer properties, originally isolated from myxobacterial cultures. Structurally, tubulysins are tetrapeptides, incorporating …
Number of citations: 46 pubs.rsc.org
JG Gober - 2017 - search.proquest.com
Cytochrome P450s, which typically catalyze oxidation reactions via an iron-oxo species, have recently been reported to cyclopropanate alkenes in the presence of diazoacetate …
Number of citations: 3 search.proquest.com
F Fache, F Cros, O Piva, F Lefebvre - Synthetic Communications, 2012 - Taylor & Francis
A straightforward access to 2-alkyl and 2-arylthiazolines by condensation of β -aminothiols on nitriles, catalyzed by phosphotungstic acid (2%) under microwave irradiation, is described. …
Number of citations: 12 www.tandfonline.com

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